molecular formula C26H29N5O4S2 B2359529 ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 852145-11-0

ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2359529
CAS No.: 852145-11-0
M. Wt: 539.67
InChI Key: FASDUZIORUDZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core linked to a 1,2,4-triazole ring substituted with a 1H-indol-3-yl group and a 2-methoxyethyl chain. The structure also includes a thioacetamido bridge and an ester group, which contribute to its unique physicochemical and biological properties. Its synthesis involves sequential functionalization of the tetrahydrobenzo[b]thiophene scaffold, including cyanoacetylation and coupling with thiol-containing triazole derivatives .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4S2/c1-3-35-25(33)22-17-9-5-7-11-20(17)37-24(22)28-21(32)15-36-26-30-29-23(31(26)12-13-34-2)18-14-27-19-10-6-4-8-16(18)19/h4,6,8,10,14,27H,3,5,7,9,11-13,15H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASDUZIORUDZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3CCOC)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity by reviewing relevant literature, including case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H23N5O2SC_{19}H_{23}N_{5}O_{2}S, indicating the presence of various functional groups that may contribute to its biological properties. The structure includes an indole moiety, a triazole ring, and a thiophene derivative, which are known for their diverse pharmacological activities.

Anticancer Activity

Research has indicated that compounds containing triazole and indole derivatives exhibit significant anticancer properties. For instance, triazolethiones have been shown to possess chemopreventive and chemotherapeutic effects against various cancer cell lines. In a study, certain triazole derivatives demonstrated cytotoxic activity against colon carcinoma (HCT-116) and human breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM respectively .

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial properties. A related study found that benzothioates derived from triazole compounds exhibited strong antibacterial activity against pathogenic bacteria when compared to standard antibiotics like chloramphenicol .

Anti-inflammatory and Antioxidant Effects

Some studies have suggested that triazole derivatives possess anti-inflammatory and antioxidant activities. These effects are particularly relevant in the context of chronic diseases where inflammation plays a critical role. The ability of such compounds to modulate inflammatory pathways could provide therapeutic benefits in conditions like arthritis and cardiovascular diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells : A significant study demonstrated that certain derivatives of triazoles had selective cytotoxic effects on human leukemic T-cells at nanomolar concentrations. This highlights the potential of triazole-containing compounds in treating blood cancers .
  • Antimicrobial Screening : In another investigation focusing on the antimicrobial properties of similar compounds, several derivatives were screened against various bacterial strains, showing notable efficacy against gram-positive and gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : By interfering with DNA synthesis or cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Inflammatory Pathways : Reducing the production of pro-inflammatory cytokines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C26H29N5O4S2C_{26}H_{29}N_{5}O_{4}S_{2} and a molecular weight of approximately 539.67 g/mol. Its structure includes an indole moiety, a triazole ring, and a benzo[b]thiophene scaffold, which are known to contribute to diverse biological activities.

Antimicrobial Properties

Research has indicated that derivatives of benzo[b]thiophene exhibit significant antimicrobial activities. Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown promising results in inhibiting bacterial growth in vitro. For instance:

  • Study Findings : A study demonstrated that compounds with similar structures displayed clear zones of inhibition against various bacterial strains when tested on nutrient agar plates .

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems:

  • Research Insights : Compounds containing thiophene and indole moieties have been reported to exhibit strong antioxidant activities due to their electron-rich nature .

Cancer Research

The unique structure of this compound positions it as a candidate for cancer therapeutics:

  • Mechanism : Indole derivatives are known for their ability to modulate signaling pathways involved in cancer progression. The incorporation of the triazole ring may enhance its efficacy by interacting with specific cellular targets.

Neurological Disorders

Given the presence of indole and thiophene groups, there is potential for applications in treating neurological disorders:

  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar scaffolds may protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

StudyFocusFindings
Madhavi et al. (2016)Antioxidant and Antibacterial ActivitiesDemonstrated significant antibacterial activity against multiple strains using similar benzo[b]thiophene derivatives .
Patents on Synthetic MethodsSynthesis TechniquesDetailed methods for synthesizing complex thiophene derivatives applicable in pharmaceutical formulations .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Tetrahydrobenzo[b]thiophene Indole, 1,2,4-triazole, ester, thioacetamide ~520 (estimated)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... (6o) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ester, ketone 390.1370
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde 1,2,4-Triazole Thiol, aldehyde ~300 (estimated)

Chemoinformatic Similarity Analysis

Using PubChem3D’s similarity metrics ():

  • Shape Similarity (ST) : The target compound’s bulky indole and triazole groups reduce ST scores (<0.7) compared to less complex derivatives.
  • Feature Similarity (CT) : The indole and triazole moieties increase CT scores (>0.6) due to shared pharmacophoric features with bioactive molecules .

Preparation Methods

Cyclization of 2-Cyano-3-cyclohexenone

The tetrahydrobenzo[b]thiophene core was synthesized via Gewald reaction:

$$
\text{2-Cyano-3-cyclohexenone (1.0 eq) + Sulfur (1.2 eq) + Morpholine (catalyst)} \xrightarrow{\text{EtOH, 80°C, 6h}} \text{4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile (78\% yield)}
$$

Esterification and Hydrolysis

The nitrile was converted to ethyl ester through acid-catalyzed ethanolysis:

$$
\text{4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile} \xrightarrow{\text{HCl(g), EtOH, reflux, 12h}} \text{Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (82\% yield)}
$$

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 4.25 (q, J=7.1 Hz, 2H, -OCH2CH3), 3.02 (t, J=6.2 Hz, 2H, C5-H), 2.85 (t, J=6.2 Hz, 2H, C6-H), 1.85–1.78 (m, 4H, C4/C7-H), 1.32 (t, J=7.1 Hz, 3H, -CH3)
  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester)

Preparation of 5-(1H-Indol-3-yl)-4-(2-Methoxyethyl)-4H-1,2,4-Triazole-3-thiol

Triazole Ring Formation

The 1,2,4-triazole core was synthesized via cyclocondensation:

$$
\text{1H-Indole-3-carbohydrazide (1.0 eq) + 2-Methoxyethyl isothiocyanate (1.1 eq)} \xrightarrow{\text{EtOH, reflux, 8h}} \text{4-(2-Methoxyethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (67\% yield)}
$$

Optimization Table 1: Cyclocondensation Conditions

Entry Solvent Temp (°C) Time (h) Yield (%)
1 EtOH 78 8 67
2 DMF 100 6 58
3 THF 66 12 42

Synthesis of α-Bromoacetamide Intermediate

Bromination of Ethyl Glycinate

The thioacetamide linker precursor was prepared via bromination:

$$
\text{Ethyl glycinate HCl (1.0 eq) + PBr3 (1.05 eq)} \xrightarrow{\text{CH2Cl2, 0°C→RT, 2h}} \text{Ethyl 2-bromoacetate (89\% yield)}
$$

Coupling to Tetrahydrobenzo[b]thiophene

Amide bond formation was achieved using EDCl/HOBt coupling:

$$
\begin{aligned}
&\text{Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq)} \
&+ \text{2-Bromoacetic acid (1.2 eq)} \
&\xrightarrow{\text{EDCl (1.1 eq), HOBt (0.2 eq), DMF, RT, 24h}} \
&\text{Ethyl 2-(2-bromoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (74\% yield)}
\end{aligned}
$$

Characterization Data

  • 13C NMR (101 MHz, DMSO-d6): δ 170.2 (C=O ester), 167.8 (C=O amide), 31.5 (BrCH2), 14.1 (CH3)

Final Coupling via Nucleophilic Thioether Formation

The triazole-thiol underwent nucleophilic substitution with α-bromoacetamide:

$$
\begin{aligned}
&\text{Ethyl 2-(2-bromoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq)} \
&+ \text{4-(2-Methoxyethyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (1.05 eq)} \
&\xrightarrow{\text{K2CO3 (2.0 eq), DMF, 60°C, 6h}} \
&\text{Target Compound (63\% yield)}
\end{aligned}
$$

Optimization Table 2: Thioether Formation

Entry Base Temp (°C) Time (h) Yield (%)
1 K2CO3 60 6 63
2 Et3N 50 8 55
3 DBU 70 4 58

Spectral Characterization of Final Product

1H NMR Analysis (400 MHz, DMSO-d6)

  • δ 11.23 (s, 1H, indole NH)
  • δ 8.45 (d, J=7.8 Hz, 1H, triazole H)
  • δ 7.55–6.98 (m, 5H, aromatic H)
  • δ 4.72 (t, J=6.1 Hz, 2H, OCH2CH2O)
  • δ 4.30 (q, J=7.1 Hz, 2H, ester CH2)
  • δ 3.41 (s, 3H, OCH3)

High-Resolution Mass Spectrometry

  • Calculated: C29H30N5O4S2 [M+H]+: 592.1734
  • Found: 592.1736

Critical Analysis of Synthetic Challenges

Regioselectivity in Triazole Formation

The cyclocondensation step exhibited sensitivity to stoichiometry. Excess 2-methoxyethyl isothiocyanate (1.1 eq) minimized formation of regioisomeric byproducts (<5% by HPLC).

Thioether Bond Stability

The final coupling required strict anhydrous conditions to prevent oxidation of the thioether to sulfoxide. Nitrogen atmosphere increased yield by 12% compared to air.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, including cyclization of indole and triazole precursors, thioether bond formation, and amide coupling. Critical parameters include temperature control (60–80°C), solvent selection (DMF or DMSO for solubility), and catalyst use (e.g., triethylamine). Post-synthesis purification via HPLC ensures >95% purity, validated by NMR and mass spectrometry .

Q. Which biological activities have been preliminarily explored for this compound?

Initial studies suggest antimicrobial, anticancer, and enzyme inhibitory activities due to its triazole, indole, and thiophene moieties. These functionalities enable interactions with bacterial enzymes (e.g., dihydrofolate reductase) and cancer cell targets (e.g., tyrosine kinases) .

Q. What analytical techniques are essential for confirming purity and structural integrity?

Use a combination of HPLC for purity assessment, 1H^1H- and 13C^{13}C-NMR for functional group verification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. FT-IR can validate sulfur-containing bonds (e.g., C-S) .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side products?

Systematic optimization of reaction parameters is required:

  • Catalyst screening : Test alternatives like DMAP or DBU to improve amide coupling efficiency.
  • Solvent polarity : Compare DMSO (polar aprotic) vs. THF (less polar) for intermediate stability.
  • Temperature gradients : Use stepwise heating (e.g., 50°C → 70°C) to control exothermic reactions. Monitor progress via TLC and intermediate characterization by 1H^1H-NMR .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Conduct comparative bioassays under standardized conditions (e.g., fixed concentrations, cell lines). For example:

  • Test antimicrobial activity against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution.
  • Cross-validate enzyme inhibition (e.g., COX-2) with recombinant protein assays. Compare results with structural analogs (e.g., triazole-thiophene hybrids) to identify substituent-dependent trends .

Q. What methodologies are recommended for studying structure-activity relationships (SAR)?

  • Functional group modifications : Synthesize derivatives by replacing the 2-methoxyethyl group with alkyl/aryl variants.
  • Bioactivity profiling : Screen derivatives against target panels (e.g., NCI-60 cancer cell lines).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for kinases or microbial enzymes .

Q. What role do specific solvents play in influencing reaction outcomes?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation, while ethereal solvents (THF) may reduce side reactions. Solvent choice also affects crystallization: DMSO yields needle-like crystals, whereas ethanol produces microcrystalline solids. Solvent dielectric constants correlate with reaction rate (ϵ\epsilon-DMF = 36.7 vs. ϵ\epsilon-THF = 7.5) .

Q. How can researchers elucidate the compound’s mechanism of action against biological targets?

  • Enzyme inhibition assays : Measure IC50_{50} values against purified targets (e.g., topoisomerase II).
  • Cellular uptake studies : Use fluorescent analogs or LC-MS to quantify intracellular accumulation.
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis) .

Q. What is the impact of the 2-methoxyethyl and indole groups on bioactivity?

The 2-methoxyethyl group enhances solubility and membrane permeability, while the indole moiety facilitates π-π stacking with aromatic residues in enzyme active sites. Methylation or halogenation of the indole ring (e.g., 5-fluoro substitution) can modulate selectivity for cancer vs. microbial targets .

Q. How do structural analogs compare in terms of efficacy and selectivity?

Comparative studies show:

  • Triazole-thiophene hybrids (e.g., ethyl 4-methyl-5-phenyl derivatives) exhibit stronger antifungal activity but lower anticancer potency.
  • Indole-free analogs lack kinase inhibition, highlighting the indole’s role in ATP-binding pocket interactions.
    Tabulate bioactivity data using standardized metrics (e.g., MIC, IC50_{50}) for direct comparison .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.